3-Benzylidene-2-benzofuran-1(3H)-thione

Description

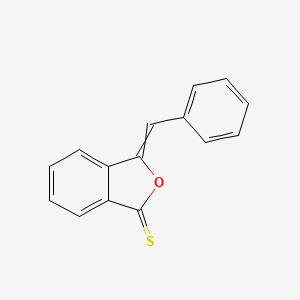

3-Benzylidene-2-benzofuran-1(3H)-thione (CAS: 163226-46-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀OS and an average molecular mass of 226.293 g/mol . Structurally, it features a benzofuran scaffold fused with a thione group at the 1-position and a benzylidene substituent at the 3-position. This compound is synthesized via iodine-mediated cyclization and substitution reactions, as demonstrated in studies where 3-iodomethyl derivatives are transformed into isothiochromene-1-thione analogs under reflux conditions with NaHCO₃ in acetonitrile . Its spectral characterization includes distinct IR absorption bands (e.g., ~1269–1051 cm⁻¹ for C=S stretching) and NMR signals for aromatic protons and substituents .

Properties

CAS No. |

60984-37-4 |

|---|---|

Molecular Formula |

C15H10OS |

Molecular Weight |

238.31 g/mol |

IUPAC Name |

3-benzylidene-2-benzofuran-1-thione |

InChI |

InChI=1S/C15H10OS/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H |

InChI Key |

JRTUCQNOYUSDJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=S)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-2-benzofuran-1(3H)-thione typically involves the condensation of benzofuran-2-thione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-2-benzofuran-1(3H)-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-Benzylidene-2-benzofuran-1(3H)-thione has found applications in several scientific research areas:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has shown potential as an antimicrobial and antifungal agent.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-2-benzofuran-1(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thione Derivatives

Key Observations :

- Core Structure : While this compound has a benzofuran-thione backbone, analogs like 5c and 6d () feature benzothiophene or benzothiopyran cores, altering electronic properties and reactivity.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 6d ) increase thermal stability (higher melting points) compared to electron-donating groups (e.g., methyl in 5c ) .

- Synthetic Routes : Iodine-mediated methods (e.g., for 5c ) are more efficient than multi-step routes for benzimidazolone-thiones () or Mannich reactions for oxadiazole-thiones ().

Spectral and Analytical Data

Table 2: Comparative Spectral Data

Key Observations :

- The thione group in this compound generates distinct deshielding effects in ¹H NMR (e.g., aromatic protons upfield compared to benzothiophene derivatives).

- Mass spectra of iodine-containing analogs (e.g., 5a ) show fragmentation patterns dominated by loss of iodine (e.g., m/z 193 from M⁺ 320) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.